molecular formula C21H16F2N6O3 B2991990 N-(2,5-difluorophenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide CAS No. 1396578-87-2

N-(2,5-difluorophenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide

Cat. No.: B2991990
CAS No.: 1396578-87-2
M. Wt: 438.395
InChI Key: LNJIYFIHHJPKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide is a useful research compound. Its molecular formula is C21H16F2N6O3 and its molecular weight is 438.395. The purity is usually 95%.
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Biological Activity

N-(2,5-difluorophenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties.

Chemical Structure

The compound features a distinctive structure characterized by:

  • A difluorophenyl moiety.
  • A pyridine ring linked to an oxadiazole .
  • A butanamide backbone.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound, particularly against various cancer cell lines. The following table summarizes key findings:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
A549 (Lung Adenocarcinoma)20Induction of apoptosis via mitochondrial pathway
HepG2 (Liver Cancer)25Inhibition of cell proliferation and migration
MCF-7 (Breast Cancer)30Modulation of gene expression related to cell cycle

Case Studies

  • A549 Cell Line Study : The compound exhibited significant cytotoxicity with an IC50 value of 20 µM. Mechanistic studies indicated that it induces apoptosis through the mitochondrial pathway, leading to increased expression of pro-apoptotic factors .
  • HepG2 Cell Line Study : At an IC50 of 25 µM, the compound inhibited cell proliferation and migration. It was found to downregulate cyclin D1 and upregulate p53 expression, suggesting a role in cell cycle regulation .
  • MCF-7 Cell Line Study : The compound demonstrated an IC50 value of 30 µM, affecting gene expression linked to the cell cycle and apoptosis pathways .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The antimicrobial activity is hypothesized to stem from the compound's ability to disrupt bacterial cell membranes and inhibit nucleic acid synthesis. The presence of the oxadiazole ring is believed to contribute significantly to its efficacy against multidrug-resistant strains .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N6O3/c1-2-17(20(31)26-15-9-13(22)4-5-14(15)23)29-11-12(3-6-18(29)30)21-27-19(28-32-21)16-10-24-7-8-25-16/h3-11,17H,2H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJIYFIHHJPKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)F)F)N2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.